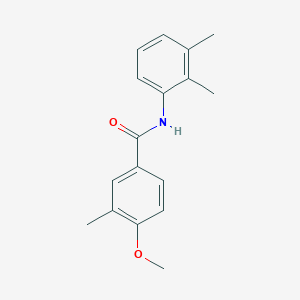

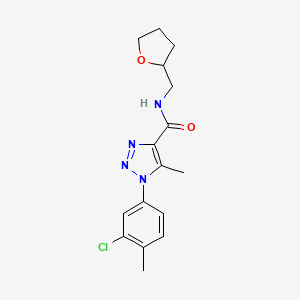

![molecular formula C20H18FNO3 B4580845 4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B4580845.png)

4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to "4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide" often involves intricate organic reactions, showcasing the complexity of assembling such molecules. A study by Hiyama et al. (1990) describes a practical method for synthesizing a precursor of an anti-inflammatory agent, demonstrating the types of synthetic strategies that might be applicable to our compound of interest (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Molecular Structure Analysis

Crystal and molecular structure studies provide insights into the arrangement and interaction of atoms within a molecule. For example, Kaur et al. (2012) reported on the crystal and molecular structures of related compounds, utilizing single-crystal X-ray diffraction data (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).

Chemical Reactions and Properties

Chemical reactions involving fluoro-naphthyl compounds can exhibit a multitude of biological activities due to their reactive unsaturated systems. These systems can participate in conjugated addition reactions, highlighting their reactivity and potential for further chemical modification (Kaur et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. However, specific details on the physical properties of "4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide" are not directly available in the provided literature.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are influenced by the functional groups present in the molecule. The presence of a fluoro group and a methoxyphenoxy moiety suggests potential interactions with biological molecules, as well as specific pathways for metabolic breakdown and synthesis (Hiyama et al., 1990).

Applications De Recherche Scientifique

Fluorescence Spectral Studies

Research demonstrates the use of fluorescent probes, including derivatives similar to "4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide," for studying interactions with Bovine Serum Albumin (BSA). These studies utilize fluorescence spectral data to calculate binding constants and understand the quenching modes, potentially aiding in the development of diagnostic tools and understanding protein interactions (Ghosh, Rathi, & Arora, 2016).

Monitoring Chemical Reactions

A fluorogenic aldehyde, structurally related to "4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide," has been developed for monitoring the progress of aldol reactions through an increase in fluorescence. This novel approach facilitates the screening of aldol catalysts and evaluation of reaction conditions, showcasing the compound's potential in streamlining synthetic chemistry workflows (Guo & Tanaka, 2009).

Understanding Brain Receptor Dynamics

In neuroscientific research, derivatives of "4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide" have been employed as molecular imaging probes to quantify receptor densities in the living brains of Alzheimer's disease patients. These studies use positron emission tomography (PET) to correlate receptor densities with clinical symptoms, offering insights into the pathophysiology of neurodegenerative diseases and aiding in the development of targeted therapies (Kepe et al., 2006).

Cellular Imaging Applications

Alkynyl-naphthalimide fluorophores, incorporating structural variations similar to "4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide," have been synthesized for cellular imaging applications. These compounds demonstrate potential as fluorescent markers in biological studies, enabling the visualization of cellular structures and processes with high specificity and sensitivity (Langdon-Jones et al., 2015).

Propriétés

IUPAC Name |

4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO3/c1-24-18-8-4-5-9-19(18)25-13-12-22-20(23)16-10-11-17(21)15-7-3-2-6-14(15)16/h2-11H,12-13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFIVYLYJLORDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNC(=O)C2=CC=C(C3=CC=CC=C32)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

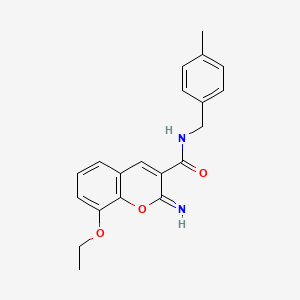

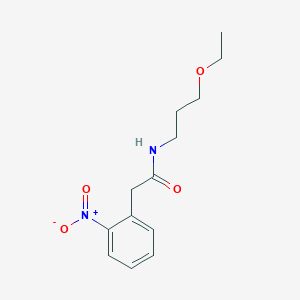

![1-ethyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4580789.png)

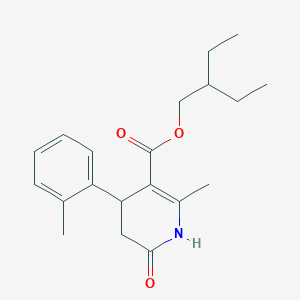

![ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4580799.png)

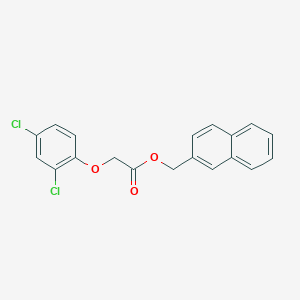

![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B4580806.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4580815.png)

![4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide](/img/structure/B4580830.png)

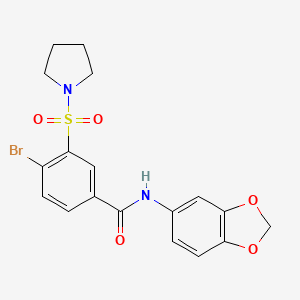

![N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4580841.png)

![3-ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4580844.png)